Jadomycin
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Overview
Description
Jadomycin is a natural product found in Streptomyces venezuelae with data available.
Scientific Research Applications
Optimizing Jadomycin Production
Researchers Jakeman et al. (2006) optimized the culture conditions for producing this compound B, a unique antibiotic. By altering carbon sources and other conditions, they improved this compound B production, facilitating the isolation of related compounds (Jakeman et al., 2006).
Enhancing this compound Yield
Burdock et al. (2011) focused on the dehydrogenase activity of Streptomyces venezuelae, which produces this compound. They developed a method to measure microbial growth, crucial for standardizing this compound production (Burdock et al., 2011).
This compound B's Dynamic Structure
Rix et al. (2004) discovered that this compound B exists in a dynamic equilibrium of two diastereomers. They also identified novel jadomycins with various amino acid-derived side chains, expanding the understanding of its biosynthesis (Rix et al., 2004).
Understanding this compound Biosynthesis
Rix et al. (2005) explored the oxidative ring cleavage in this compound biosynthesis. They identified key enzymes and substrates involved in this process, providing insights into the complex protein interactions within the this compound gene cluster (Rix et al., 2005).
Cytotoxic Activities of this compound Derivatives
Fan et al. (2012) evaluated the cytotoxicity of new this compound derivatives against tumor and normal cell lines. Their findings revealed the potential to improve the selectivity of jadomycins against tumor cells (Fan et al., 2012).
This compound's Mechanisms of Cytotoxicity
Hall et al. (2015) studied how jadomycins induce cytotoxicity in breast cancer cells. They discovered that jadomycins increase intracellular reactive oxygen species, suggesting a ROS-mediated mechanism of action (Hall et al., 2015).
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |
InChI |
InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1 |
InChI Key |
AVMSKCRHMKXYOO-RCAPREFBSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O |
Canonical SMILES |
CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O |
Synonyms |
jadomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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